molecular formula C12H14FN3S B8579971 5-Fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole

5-Fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole

Cat. No.: B8579971
M. Wt: 251.33 g/mol
InChI Key: LEQCWYXZWLHENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H14FN3S and its molecular weight is 251.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

5-fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14FN3S/c13-9-1-2-11-10(7-9)15-12(17-11)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2

InChI Key

LEQCWYXZWLHENH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC3=C(S2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole (150 mg, 0.61 mmol), potassium carbonate (253 mg, 1.83 mmol) and piperazine (263 mg, 3.05 mmol) in acetonitrile (30 ml) was heated at reflux for 4.5 hours with stirring and was then concentrated under vacuum. The residue was dissolved in dichloromethane (100 ml), washed with brine (3×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to afford 5-fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole as a yellow crude solid (130 mg). (ES, m/z): [M+H]+ 252.1; 1H NMR (400 MHz, CDCl3): δ 7.81 (dd, J=8.8, 5.2 Hz, 1H), 7.70 (dd, J=9.6, 2.4 Hz, 1H), 7.16-7.11 (m, 1H), 3.93 (s, 2H), 2.97-2.93 (m, 4H), 2.64-2.63 (m, 4H), 1.98 (s, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One

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